1,1,1-Trimethyl-2,2,2-triphenyldisilane
Overview
Description
1,1,1-Trimethyl-2,2,2-triphenyldisilane is an organosilicon compound with the molecular formula C21H24Si2. It is characterized by the presence of two silicon atoms bonded to three phenyl groups and three methyl groups. This compound is known for its high thermal stability and good antioxidant properties .
Preparation Methods
1,1,1-Trimethyl-2,2,2-triphenyldisilane can be synthesized through the reaction of phenyltrichlorosilane with trimethylsilyl compounds under low-temperature conditions . One common method involves reacting phenyltrichlorosilane with trimethylsilylmethanol to produce the desired compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
1,1,1-Trimethyl-2,2,2-triphenyldisilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1-Trimethyl-2,2,2-triphenyldisilane has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its stability and reactivity.
Industry: It is used as an additive in polymer materials to enhance their performance and durability.
Mechanism of Action
The mechanism by which 1,1,1-Trimethyl-2,2,2-triphenyldisilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form bonds with other elements, leading to changes in the chemical and physical properties of the target molecules. This interaction can affect molecular pathways and processes, making the compound useful in various applications.
Comparison with Similar Compounds
1,1,1-Trimethyl-2,2,2-triphenyldisilane is unique due to its specific arrangement of phenyl and methyl groups around the silicon atoms. Similar compounds include:
Chlorotriphenylsilane: Contains chlorine instead of methyl groups.
Dimethylphenylsilane: Has fewer phenyl groups and more methyl groups.
Triphenylsilane: Lacks the additional silicon atom and methyl groups.
These compounds differ in their reactivity, stability, and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
trimethyl(triphenylsilyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Si2/c1-22(2,3)23(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFLZHNGSJZLQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061699 | |
Record name | Disilane, 1,1,1-trimethyl-2,2,2-triphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1450-18-6 | |
Record name | 1,1,1-Trimethyl-2,2,2-triphenyldisilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1450-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1,1-Trimethyl-2,2,2-triphenyldisilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC131576 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131576 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Disilane, 1,1,1-trimethyl-2,2,2-triphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disilane, 1,1,1-trimethyl-2,2,2-triphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trimethyl-2,2,2-triphenyldisilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.466 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,1,1-Trimethyl-2,2,2-triphenyldisilane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24485RZ4TA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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